

# 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one chemical properties.

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## Compound of Interest

**Compound Name:** 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one

**Cat. No.:** B1663216

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An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of **4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one**

## Introduction

**4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one** is a highly functionalized heterocyclic compound built upon the quinolin-2(1H)-one core structure. Its strategic placement of three key functional groups—a labile chloro group at the 4-position, an electron-withdrawing nitro group at the 3-position, and an N-methyl group—makes it a versatile and valuable intermediate in synthetic organic chemistry. The quinolinone scaffold is a prominent feature in numerous biologically active molecules and pharmaceuticals, exhibiting activities ranging from antifungal to anticancer[1][2].

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the synthesis, physicochemical properties, and chemical reactivity of this compound. We will delve into the mechanistic underpinnings of its reactions, highlighting its utility as a precursor for generating diverse molecular libraries for further investigation.

## Physicochemical and Spectroscopic Profile

The fundamental properties of **4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one** are summarized below. This data is essential for its identification, handling, and use in experimental settings.

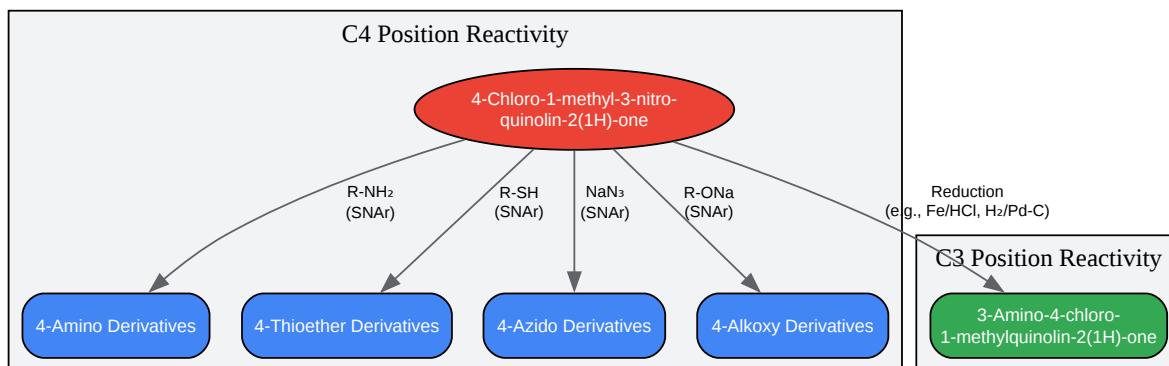
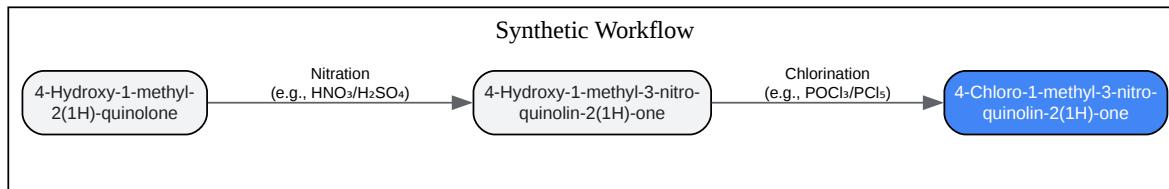
Property	Value	References
CAS Number	79966-13-5	[3][4]
Molecular Formula	C <sub>10</sub> H <sub>7</sub> ClN <sub>2</sub> O <sub>3</sub>	[3][5]
Molecular Weight	238.63 g/mol	[3]
Appearance	Pale yellow solid	[4]
Melting Point	224-227 °C	[4]
pKa (Predicted)	-2.12 ± 0.40	[4]
InChI Key	KPDOVJBEKCRATD-UHFFFAOYSA-N	[5]

**Spectroscopic Signatures (Predicted):** While specific spectra for this exact compound are not widely published, its structure allows for the confident prediction of key spectroscopic features based on well-established principles and data from analogous structures[6][7]:

- <sup>1</sup>H NMR: Protons on the benzo-fused ring are expected to appear in the aromatic region ( $\delta$  7.0-8.5 ppm). The N-methyl group will present as a distinct singlet, likely around  $\delta$  3.5-4.0 ppm.
- <sup>13</sup>C NMR: The spectrum will show ten distinct carbon signals. The carbonyl carbon (C2) will be significantly downfield (>160 ppm). Carbons attached to electronegative atoms (C4-Cl and C3-NO<sub>2</sub>) will also have characteristic shifts.
- IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the lactam carbonyl (approx. 1650-1680 cm<sup>-1</sup>), and characteristic asymmetric and symmetric stretches for the NO<sub>2</sub> group (approx. 1520-1560 cm<sup>-1</sup> and 1340-1380 cm<sup>-1</sup>, respectively).

## Synthesis and Preparation

The synthesis of **4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one** is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. The most logical pathway begins with the readily accessible 4-hydroxy-1-methyl-2(1H)-quinolone.



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